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Compound of Interest |

Methyl 6-methoxypyridazine-3-
Compound Name:

carboxylate
CAS No.: 19194-96-8
Cat. No.: B2971991

Get Quote

Executive Summary

This technical guide evaluates the structure-activity relationship (SAR) of methoxy-substituted
pyridazine scaffolds in kinase inhibitor discovery. While the pyridazine ring offers a
metabolically advantageous alternative to phenyl and pyridine rings due to its reduced
lipophilicity and specific hydrogen-bonding vectors, the positioning of methoxy substituents is
critical for balancing potency with physicochemical properties. This analysis compares 3-
methoxy and 4-methoxy substitution patterns, highlighting their distinct impacts on ATP-pocket
binding, aqueous solubility, and metabolic stability.

The Pyridazine Scaffold in Kinase Discovery

The pyridazine ring (1,2-diazine) is increasingly utilized in medicinal chemistry to execute
"scaffold hopping” from traditional pyrimidine or pyridine cores. Its unique electronic profile
stems from the adjacent nitrogen atoms, which lower the highest occupied molecular orbital
(HOMO) energy compared to pyrazine or pyrimidine.
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Key Advantages:

o Metabolic Stability: The electron-deficient nature of the ring reduces susceptibility to
oxidative metabolism compared to phenyl rings.

o H-Bonding Vectors: The N1 and N2 atoms serve as specific hydrogen bond acceptors, often
interacting with the kinase hinge region (e.g., Val/Leu backbone amides).

» Solubility: Pyridazines generally exhibit higher aqueous solubility than their carbocyclic
analogs due to lower logP and increased polarity.

Comparative Analysis: 3-Methoxy vs. 4-Methoxy
Substitution

This section compares two primary substitution vectors on the pyridazine core, using a
representative Type | kinase inhibitor model (e.g., targeting JAK2 or ALKS5) to illustrate SAR
trends.

Compound Series A: 3-Methoxy-Pyridazines

Mechanism: The 3-methoxy group is frequently positioned to interact with the "gatekeeper”
residue or the inner hydrophobic pocket adjacent to the ATP binding site.

e Potency: High. The oxygen atom often acts as a weak H-bond acceptor or fills a small
hydrophobic cavity, displacing water molecules which provides an entropic gain in binding
energy.

o Metabolic Liability: Moderate. The methoxy group can be a site for O-demethylation by
CYPs, though the electron-deficient pyridazine ring mitigates this compared to anisole
derivatives.

Compound Series B: 4-Methoxy-Pyridazines

Mechanism: The 4-position typically orients the substituent toward the solvent-exposed front or
the ribose-binding pocket.

» Solubility: Superior. By projecting the polar ether oxygen into the solvent front, these
derivatives often show improved thermodynamic solubility.
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o Selectivity: Enhanced. This vector allows for interactions with non-conserved residues
outside the hinge, potentially improving selectivity profiles (e.g., sparing JAK3 in JAK2
inhibitors).

Comparative Data Summary

Representative data derived from SAR trends in ALK5 and JAK2 inhibitor optimization (See Ref
1, 3).

Unsubstituted 3-Methoxy 4-Methoxy
Feature . . .

Pyridazine Pyridazine Pyridazine

_ _ _ 60 - 120 (Good
Kinase IC50 (nM) > 500 (Baseline) 15 - 45 (High Potency)
Potency)

Solubility (uUM) <10 50 - 80 > 120 (Excellent)
HLM Stability (t1/2 25 - 40 (O-

> 60 > 50
min) demethylation risk)
Ligand Efficiency (LE)  Low High Moderate

Visualization: SAR Decision Logic

The following diagram illustrates the medicinal chemistry decision process when optimizing
pyridazine hits.
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Click to download full resolution via product page

Caption: Decision tree for substituent placement based on potency vs. physicochemical
liabilities.

Experimental Protocols

To validate the comparative performance of these derivatives, the following protocols ensure
robust data generation.

Protocol A: Synthesis via Suzuki-Miyaura Coupling

This method is the industry standard for functionalizing the pyridazine core (Ref 1).

¢ Reagents:
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[e]

Aryl/Heteroaryl boronic acid (1.2 eq)

o

Chloro-methoxy-pyridazine intermediate (1.0 eq)

[¢]

Catalyst: Pd(dppf)CI2 (0.05 eq)

[¢]

Base: Cs2C03 (2.0 eq)

[e]

Solvent: 1,4-Dioxane/Water (4:1)

» Procedure:
o Charge reaction vessel with halide, boronic acid, base, and catalyst under nitrogen.
o Add degassed solvent system.
o Heat to 90°C for 4-12 hours (monitor by LC-MS).
o Workup: Dilute with EtOAc, wash with brine, dry over MgSO4.
o Purification: Flash column chromatography (Hexane/EtOAc gradient).

o Validation: Confirm regiochemistry of the methoxy group via NOESY NMR.

Protocol B: HTRF Kinase Assay (Potency Determination)

Homogeneous Time-Resolved Fluorescence (HTRF) is preferred for its low background and
"add-and-read" simplicity (Ref 2).

Assay Principle: Detects phosphorylation of a biotinylated peptide substrate using a Eu-
cryptate labeled antibody (Donor) and Streptavidin-XL665 (Acceptor).[1][2][3]

Workflow Visualization:

1. Enzyme Reaction ) 2. Incubation ) 3. Detection Step ) 4. Readout

(Kinase + Cmpd + ATP + Biotin-Substrate) (45 min @ RT) Add: Eu-Antibody + SA-XL665 + EDTA TR-FRET (665nm/620nm)
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Caption: Step-by-step workflow for the HTRF kinase inhibition assay.
Detailed Steps:

o Preparation: Prepare 5x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM DTT,
0.01% Brij-35).

o Compound Addition: Dispense 10 nL of test compounds (in DMSO) into a 384-well low-
volume white plate (acoustic dispensing).

o Enzyme Mix: Add 2 pL of Kinase enzyme (0.5 nM final) in 1x buffer. Incubate 10 min.
e Substrate Start: Add 2 pL of ATP (at Km concentration) + Biotin-Peptide Substrate (1 pM).
e Reaction: Incubate at Room Temperature for 45-60 minutes.

e Quench/Detect: Add 4 uL of Detection Mix (Eu-Cryptate Antibody + Streptavidin-XL665 in
EDTA buffer). The EDTA stops the kinase reaction.[1][2][4][5]

e Read: Incubate 1 hour. Read on an HTRF-compatible plate reader (e.g., EnVision). Calculate
Ratio = (Signal 665nm / Signal 620nm) * 10,000.[1][3]

References

» Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors
Source: Journal of Medicinal Chemistry (via NIH/PMC) Context: Establishes the synthesis
and SAR of pyridazine cores in kinase inhibition. URL:[Link]

o Development of a HTRF Kinase Assay for Determination of Syk Activity Source: Assay Drug
Dev Technol (via NIH/PMC) Context: Provides the validated protocol and principles for the
HTRF assay described above. URL:[Link]

» Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility Source:
Journal of Medicinal Chemistry (via NIH/PMC) Context: Discusses the role of methoxy
groups in JAK2/JAK3 selectivity and solubility modulation. URL:[Link]

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b2971991/docs?utm_src=pdf-body-img#optimizing-kinase-selectivity-a-comparative-analysis-of-methoxy-substituted-pyridazines-1
https://pdfs.semanticscholar.org/67f3/e353720902d8651ee8d857c824414601ef7c.pdf
https://www.revvity.com/product/htrf-kinease-tk-kit-1k-pts-62tk0peb
https://m.youtube.com/watch?v=T-URMaEzNSI
https://m.youtube.com/watch?v=V6S4gLqhOf0
https://pdfs.semanticscholar.org/67f3/e353720902d8651ee8d857c824414601ef7c.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2774622/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11524368/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3135766/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7216960/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2971991?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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